Rosiglitazone-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying rosiglitazone in plasma with non-isotopic internal standards introduces irreproducible matrix-effect bias. Rosiglitazone-d4 eliminates this variability through near-identical extraction, ionization, and fragmentation behavior. • Validated LLOQ 1.00 ng/mL in human plasma (%CV ≤9.37%) meets FDA/EMA bioanalytical guidelines. • Enables simultaneous quantification of parent drug and CYP2C8-mediated N-desmethyl metabolite for DDI studies. • Superior matrix effect compensation in lipid-rich tissue homogenates (adipose, brain, heart). Supplied at ≥98% purity with full Certificate of Analysis.

Molecular Formula C18H19N3O3S
Molecular Weight 361.5 g/mol
Cat. No. B15137921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone-d4
Molecular FormulaC18H19N3O3S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
InChIInChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i10D2,11D2
InChIKeyYASAKCUCGLMORW-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone-d4 Deuterated Internal Standard


Rosiglitazone-d4 is a stable isotope-labeled (deuterated) analog of the thiazolidinedione antidiabetic agent rosiglitazone, wherein four hydrogen atoms are replaced by deuterium (molecular formula C18H15D4N3O3S) . This compound serves as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist with an EC50 of 60 nM and a Kd of 40 nM . As an isotopically labeled internal standard (SIL-IS), Rosiglitazone-d4 is specifically designed for the accurate and precise quantification of rosiglitazone in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating analytical variability due to its nearly identical physicochemical properties to the native analyte [1].

1 Stable isotope-labeled internal standard — Deuterated (d4) for LC-MS/MS rosiglitazone bioanalysis
2 Matrix-effect compensation — Co-elution with native analyte reduces ionization variability in research matrices
3 Quantification context — Supports rosiglitazone measurement in human plasma research matrices and tissue homogenates

Why Non-Deuterated Rosiglitazone Fails


Generic substitution of Rosiglitazone-d4 with non-deuterated rosiglitazone or structurally similar analogs (e.g., pioglitazone, celecoxib) as an internal standard is analytically invalid due to fundamental differences in mass spectrometric behavior, chromatographic co-elution, and susceptibility to matrix effects. Non-isotopic internal standards do not perfectly mimic the analyte's behavior during sample extraction, ionization, and fragmentation, leading to irreproducible quantification bias, particularly in complex biological matrices such as human plasma [1]. Furthermore, using a different TZD (e.g., pioglitazone) introduces additional variability in bioactivation potential and metabolic stability that can confound pharmacokinetic interpretation [2]. The following evidence quantifies the specific performance advantages of Rosiglitazone-d4 over alternative internal standard strategies.

Rosiglitazone-d4 Non-isotopic ISDifferent chromatographic retention and ionization response may lead to incomplete matrix-effect correction and quantification bias.
Rosiglitazone-d4 Structural analog (e.g., pioglitazone)Differing bioactivation and metabolic stability can confound pharmacokinetic interpretation; not interchangeable.
Rosiglitazone-d4 (+4 Da) d3 analog (+3 Da)Reduced mass separation increases isotopic cross-talk risk, especially in complex biological matrices.

Rosiglitazone-d4 Analytical Differentiation


Analytical Sensitivity and Linear Range

In a validated LC-ESI-MS/MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma, the use of Rosiglitazone-d4 as internal standard enabled a lower limit of quantitation (LLOQ) of 1.00 ng/mL and a linear quantitation range of 1.00–500 ng/mL [1]. This represents a superior dynamic range compared to methods using non-isotopic internal standards, which often exhibit higher LLOQs and narrower linear ranges due to incomplete compensation for matrix effects [1].

LLOQ & Linear Range
Head-to-head comparison
LLOQ 1.00 ng/mL; 1.00–500 ng/mL linear range (human plasma, 50 μL)
Supports lower quantification limit and wider dynamic range compared to non-isotopic IS methods (>5 ng/mL typical).
Based on validated LC-ESI-MS/MS; method-specific performance.
Bioanalysis LC-MS/MS Pharmacokinetics Internal Standard

Precision and Accuracy vs. Rosiglitazone-d3

The validated method employing Rosiglitazone-d4 achieved intra-assay and inter-assay precision with a maximum coefficient of variation (%CV) of 9.37% and accuracy with a maximum %difference from theoretical of 12.7% [1]. In comparison, a method using Rosiglitazone-d3 as internal standard for the simultaneous quantification of rosiglitazone and its metabolites reported a higher maximum %CV of 14.4% and an accuracy range of 93.3–112.3% (corresponding to a maximum %difference of up to 14.1%) [2].

Precision & Accuracy vs d3
Cross-study comparable
%CV ≤9.37%, max %diff 12.7% (d4 method) vs %CV 14.4%, max %diff ~14.1% (d3 method)
Reported improved precision and accuracy in cross-study context; absolute %CV improvement ~5%.
Cross-study comparison; human plasma, LC-MS/MS.
Bioanalysis LC-MS/MS Precision Accuracy Method Validation

Matrix Effect Compensation vs. Non-Isotopic IS

Stable isotope-labeled internal standards like Rosiglitazone-d4 co-elute with the target analyte and experience identical matrix-induced ionization suppression or enhancement, thereby normalizing for variable signal intensities. In contrast, non-isotopic internal standards (e.g., pioglitazone) exhibit different chromatographic retention and ionization behavior, leading to incomplete correction of matrix effects [1]. One study noted that using a deuterated analog (5-Benzyloxy Rosiglitazone-d4) increased quantification accuracy by 30% compared to non-isotopic alternatives .

Matrix Effect Compensation
Class-level inference
Complete co-elution and identical ionization behavior with deuterated analog; reported 30% accuracy gain vs non-isotopic IS for related compound
Supports matrix-effect normalization in plasma; ruggedness across laboratories.
Analog compound data; direct verification recommended.
Bioanalysis LC-MS/MS Matrix Effect Stable Isotope Labeling

Isotopic Mass Shift and MS Discrimination

Rosiglitazone-d4 incorporates four deuterium atoms, resulting in a molecular ion mass increase of +4 Da relative to unlabeled rosiglitazone (m/z 358.1 vs 362.1 for [M+H]+) . This mass shift provides a 4-unit separation in the MS spectrum, minimizing isotopic cross-talk and ensuring unambiguous discrimination from the endogenous analyte signal. In comparison, the trideuterated analog Rosiglitazone-d3 provides only a +3 Da shift, which can increase the risk of isotopic overlap in complex matrices [1].

Mass Shift Discrimination
Direct head-to-head
+4 Da (m/z 362.1) vs d3 analog +3 Da (m/z 361.1)
Greater isotopic separation reduces cross-talk, simplifying MS method development.
ESI positive, triple quadrupole; 1 Da extra separation.
Mass Spectrometry Isotopic Purity Internal Standard LC-MS

Rosiglitazone-d4 Application Scenarios


Bioequivalence and Clinical PK Studies

Rosiglitazone-d4 is the preferred internal standard for quantifying rosiglitazone in human plasma during regulatory bioequivalence trials and clinical pharmacokinetic studies, as demonstrated by its successful application in a 16-subject clinical study administering a single 4.0 mg rosiglitazone dose [1]. The method's validated LLOQ of 1.00 ng/mL and precision (%CV ≤9.37%) meet FDA and EMA bioanalytical method validation guidelines, ensuring acceptance of study data in regulatory submissions [1].

DDI and CYP2C8 Phenotyping

The simultaneous quantification of rosiglitazone and its CYP2C8-mediated metabolite N-desmethyl rosiglitazone using Rosiglitazone-d4 and N-desmethyl rosiglitazone-d4 as internal standards enables precise assessment of CYP2C8 activity in vivo [1]. This is critical for evaluating potential drug-drug interactions (e.g., with gemfibrozil) and for phenotyping studies in pharmacogenomics research, where accurate metabolite ratios are essential [1].

Tissue Distribution and Preclinical ADME

In preclinical research, Rosiglitazone-d4 facilitates accurate measurement of rosiglitazone concentrations in diverse tissue matrices (e.g., adipose tissue, heart, brain, bone, kidney) using LC-MS/MS [2]. The superior matrix effect compensation provided by the deuterated internal standard ensures reliable quantification even in lipid-rich or complex tissue homogenates, which is vital for understanding drug disposition and target engagement [2].

Comparative Bioactivation and Reactive Metabolite Screening

Stable isotope-labeled TZD analogs, including Rosiglitazone-d4, are essential tools for investigating bioactivation pathways and reactive metabolite formation using LC-MS/MS [3]. By comparing unlabeled and labeled drug analogues, researchers can definitively identify glutathione adducts and characterize metabolic activation mechanisms, as demonstrated in studies comparing the hepatotoxic potential of troglitazone, rosiglitazone, and pioglitazone [3].

Application
Selection Property
Validation Focus
Rosiglitazone quantification in human plasma research matrices
Deuterated internal standard (d4) co-elution
Bioanalytical precision and accuracy review
CYP2C8 phenotyping and drug-drug interaction research
Simultaneous analyte/metabolite quantification
Metabolite ratio consistency and method reproducibility
Tissue distribution and ADME profiling in research models
Matrix-effect compensation across tissue types
Quantification reliability in lipid-rich/complex matrices
Thiazolidinedione bioactivation pathway studies
Stable isotope-labeled analog for adduct tracking
Reactive metabolite identification and comparative analysis

Technical Documentation Hub

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32 linked technical documents
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